molecular formula C13H9Cl2N3O B2578850 4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE CAS No. 144293-91-4

4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE

Cat. No.: B2578850
CAS No.: 144293-91-4
M. Wt: 294.13 g/mol
InChI Key: MCYZXLQRWHJGIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE typically involves the condensation reaction between 4-pyridinecarboxylic acid hydrazide and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially converting the hydrazide group to an amine.

    Substitution: Substituted derivatives where the chlorine atoms are replaced by other functional groups.

Mechanism of Action

The mechanism of action of 4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE is unique due to its specific structure, which combines the pyridinecarboxylic acid hydrazide moiety with a dichlorobenzylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

CAS No.

144293-91-4

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H9Cl2N3O/c14-11-2-1-10(12(15)7-11)8-17-18-13(19)9-3-5-16-6-4-9/h1-8H,(H,18,19)

InChI Key

MCYZXLQRWHJGIT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=NC=C2

solubility

not available

Origin of Product

United States

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